Cas no 5378-41-6 (2-hydroxy-5-sulfamoylbenzoic Acid)

2-hydroxy-5-sulfamoylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Sulphamoylsalicylic Acid
- 2-hydroxy-5-sulfamoylbenzoic acid
- 2-hydroxy-5-sulfonamidobenzoic acid
- 5-(Aminosulfonyl)-2-hydroxybenzoic acid
- 5-Sulfamoylsalicylic acid
- CS-0252331
- WKQMYKUTVQZUBG-UHFFFAOYSA-N
- EN300-59834
- 2-hydroxy-5-sulfamoylbenzoic acid, AldrichCPR
- SCHEMBL3527141
- J-509655
- DB-296278
- Oprea1_535860
- 5378-41-6
- MB02887
- GS1162
- AKOS000141476
- 2-hydroxy-5-sulfamoyl-benzoic Acid
- 2-hydroxy-5-sulfamoylbenzoicacid
- Oprea1_006129
- Z55438400
- G76128
- 2-hydroxy-5-sulfamoylbenzoic Acid
-
- MDL: MFCD03470837
- インチ: InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)
- InChIKey: WKQMYKUTVQZUBG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 217.00449350g/mol
- どういたいしつりょう: 217.00449350g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.679±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 256-259 ºC (ethanol )
- ようかいど: 微溶性(5.6 g/l)(25ºC)、
2-hydroxy-5-sulfamoylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59834-0.05g |
2-hydroxy-5-sulfamoylbenzoic acid |
5378-41-6 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
Enamine | EN300-59834-0.5g |
2-hydroxy-5-sulfamoylbenzoic acid |
5378-41-6 | 95% | 0.5g |
$218.0 | 2023-02-09 | |
A2B Chem LLC | AG21028-50mg |
2-Hydroxy-5-sulfamoylbenzoic acid |
5378-41-6 | 95% | 50mg |
$91.00 | 2024-04-19 | |
A2B Chem LLC | AG21028-500mg |
2-Hydroxy-5-sulfamoylbenzoic acid |
5378-41-6 | 95% | 500mg |
$265.00 | 2024-04-19 | |
A2B Chem LLC | AG21028-5g |
2-Hydroxy-5-sulfamoylbenzoic acid |
5378-41-6 | 95% | 5g |
$991.00 | 2024-04-19 | |
1PlusChem | 1P00DBT0-100mg |
2-hydroxy-5-sulfaMoylbenzoic acid |
5378-41-6 | 95% | 100mg |
$154.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323001-100mg |
2-Hydroxy-5-sulfamoylbenzoic acid |
5378-41-6 | 97% | 100mg |
¥699.00 | 2024-05-09 | |
1PlusChem | 1P00DBT0-5g |
2-hydroxy-5-sulfaMoylbenzoic acid |
5378-41-6 | 95% | 5g |
$1178.00 | 2025-02-26 | |
TRC | H955970-25mg |
2-hydroxy-5-sulfamoylbenzoic Acid |
5378-41-6 | 25mg |
$ 50.00 | 2022-06-04 | ||
TRC | H955970-250mg |
2-hydroxy-5-sulfamoylbenzoic Acid |
5378-41-6 | 250mg |
$ 275.00 | 2022-06-04 |
2-hydroxy-5-sulfamoylbenzoic Acid 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
2-hydroxy-5-sulfamoylbenzoic Acidに関する追加情報
Recent Advances in the Study of 2-hydroxy-5-sulfamoylbenzoic Acid (CAS: 5378-41-6) in Chemical Biology and Pharmaceutical Research
2-hydroxy-5-sulfamoylbenzoic Acid (CAS: 5378-41-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This compound, characterized by its sulfamoyl and hydroxy functional groups, has been investigated for its role in enzyme inhibition, anti-inflammatory effects, and as a precursor in the synthesis of more complex bioactive molecules. Recent studies have explored its mechanism of action, pharmacokinetics, and potential applications in drug development, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of research involving 2-hydroxy-5-sulfamoylbenzoic Acid focuses on its inhibitory effects on carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of these enzymes is implicated in various diseases, including glaucoma, epilepsy, and cancer. Recent findings suggest that 2-hydroxy-5-sulfamoylbenzoic Acid exhibits selective inhibition against specific carbonic anhydrase isoforms, offering potential therapeutic benefits with reduced off-target effects compared to existing inhibitors. These findings were highlighted in a 2023 study published in the Journal of Medicinal Chemistry, which utilized X-ray crystallography to elucidate the binding interactions between the compound and the enzyme active site.
In addition to its enzyme inhibitory properties, 2-hydroxy-5-sulfamoylbenzoic Acid has been investigated for its anti-inflammatory and antimicrobial activities. A 2022 study in the European Journal of Pharmacology demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophage cells, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, preliminary studies have indicated that derivatives of 2-hydroxy-5-sulfamoylbenzoic Acid exhibit moderate antimicrobial activity against Gram-positive bacteria, opening avenues for further exploration in antibiotic development.
The synthetic versatility of 2-hydroxy-5-sulfamoylbenzoic Acid has also been a focus of recent research. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with enhanced bioactivity or improved pharmacokinetic profiles. A 2023 paper in Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of several novel derivatives, some of which showed improved solubility and bioavailability compared to the parent compound. These advancements underscore the compound's potential as a scaffold for drug discovery programs targeting a range of therapeutic areas.
Despite these promising developments, challenges remain in the clinical translation of 2-hydroxy-5-sulfamoylbenzoic Acid and its derivatives. Current research is addressing issues related to metabolic stability, tissue distribution, and potential toxicity. Recent pharmacokinetic studies using animal models have provided valuable insights into the compound's absorption and elimination characteristics, which will be crucial for future formulation development. Additionally, computational modeling approaches are being employed to predict and optimize the drug-like properties of new derivatives, potentially accelerating the drug discovery process.
Looking forward, the research community anticipates that 2-hydroxy-5-sulfamoylbenzoic Acid will continue to be an important compound in chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in combination therapies, targeted drug delivery systems, and as a chemical probe for understanding biological pathways. The compound's unique combination of properties positions it as a valuable tool for both basic research and applied drug development, with the potential to contribute to novel therapeutic solutions for various diseases in the coming years.
5378-41-6 (2-hydroxy-5-sulfamoylbenzoic Acid) 関連製品
- 22117-85-7(2-Methoxy-5-sulfamoylbenzoic acid)
- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)
- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)
- 1427962-54-6(6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)
- 109790-54-7(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)




